3-Methyladenine-d3 (hydroiodide)
Description
Contextualizing Deuterated Analogues in Mechanistic and Quantitative Studies
The use of deuterated analogues, or stable isotope-labeled compounds, is a cornerstone of modern mechanistic and quantitative research. moravek.comnih.gov By replacing hydrogen atoms with deuterium (B1214612), researchers can leverage the mass difference for a variety of analytical and investigative purposes.
Quantitative Analysis: In quantitative studies, particularly those employing mass spectrometry (MS), deuterated compounds are invaluable as internal standards. nih.gov Since a deuterated analogue is chemically identical to the compound of interest (the analyte) but has a different mass, it can be added to a biological sample in a known quantity. During MS analysis, the instrument can distinguish between the analyte and the heavier, deuterated standard. nih.gov This allows for the correction of sample loss during preparation and variations in instrument response, significantly improving the precision and accuracy of quantification. nih.gov This technique is fundamental in pharmacokinetics, where it is used to measure drug and metabolite levels, and in metabolomics for the analysis of endogenous molecules. nih.gov
Mechanistic Elucidation: Deuterium labeling is also a powerful tool for probing the mechanisms of chemical and enzymatic reactions. researchgate.net This is based on the kinetic isotope effect (KIE), a phenomenon where the replacement of an atom with its heavier isotope can alter the rate of a chemical reaction if the bond to that atom is broken or formed in the rate-determining step. researchgate.netbeilstein-journals.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, if a C-H bond is cleaved during a metabolic process, substituting the hydrogen with deuterium will slow the reaction rate. researchgate.net By measuring this change, researchers can gain insight into reaction mechanisms, identify metabolic "soft spots" on a molecule, and understand enzyme active site properties. researchgate.netacs.org This principle is also exploited in drug design to create compounds with increased metabolic stability and longer half-lives. nih.govbeilstein-journals.org
| Property | 3-Methyladenine (B1666300) | 3-Methyladenine-d3 (hydroiodide) |
|---|---|---|
| Synonym | 3-MA | 3-MA-d3 |
| Molecular Formula | C₆H₇N₅ sigmaaldrich.com | C₆H₄D₃N₅·HI |
| Molecular Weight | 149.15 g/mol sigmaaldrich.com | Not explicitly found, but heavier than 3-MA due to deuterium and hydroiodide |
| Primary Research Use | Autophagy and PI3K inhibitor medchemexpress.com | Stable isotope label for quantitative and mechanistic studies medchemexpress.com |
Overview of 3-Methyladenine as a Foundational Autophagy and Phosphoinositide 3-Kinase Modulator
3-Methyladenine (3-MA) is a seminal compound in cell biology, primarily utilized for its ability to inhibit autophagy and the phosphoinositide 3-kinase (PI3K) signaling pathway. invivogen.compnas.org Its effects are central to understanding cellular homeostasis, stress responses, and metabolism.
PI3K Inhibition: 3-MA is a broad-spectrum inhibitor of PI3Ks, a family of enzymes crucial for various cellular functions, including cell growth, proliferation, and survival. medchemexpress.cominvivogen.com It has been shown to block the activity of class I, class II, and class III PI3Ks. invivogen.comcaymanchem.com The inhibition of class III PI3K (also known as Vps34) is particularly important for its role in autophagy. selleckchem.com
Modulation of Autophagy: Autophagy is a catabolic process where cells degrade and recycle their own components within lysosomes. invivogen.com 3-MA is widely used as an inhibitor of this process because it blocks the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation. sigmaaldrich.cominvivogen.com This inhibition is mediated through its effect on the class III PI3K complex. invivogen.com
However, the role of 3-MA in autophagy is complex and context-dependent. invivogen.com While it effectively inhibits autophagy induced by starvation, prolonged treatment with 3-MA under nutrient-rich conditions can paradoxically promote autophagic flux. nih.govnih.gov This dual role is attributed to its differential temporal effects on PI3K classes. nih.gov 3-MA persistently blocks class I PI3K, which normally suppresses autophagy, while its inhibitory effect on the pro-autophagic class III PI3K is transient. invivogen.comnih.govnih.gov This nuanced activity underscores the importance of careful interpretation in studies using 3-MA as a simple autophagy blocker. nih.gov Beyond its role in autophagy, 3-MA has been shown to suppress cancer cell invasion and induce cell death independently of autophagy inhibition. invivogen.com
| Target | Effect of 3-MA | Consequence for Autophagy | Reference |
|---|---|---|---|
| Class I PI3K | Persistent Inhibition | Promotes autophagy (by inhibiting a negative regulator) | invivogen.comnih.govnih.gov |
| Class III PI3K (Vps34) | Transient Inhibition | Inhibits autophagy (by blocking autophagosome formation) | sigmaaldrich.cominvivogen.comnih.govnih.gov |
| Overall Autophagy (Starvation) | Inhibition | Blocks starvation-induced autophagy | invivogen.comnih.gov |
| Overall Autophagy (Nutrient-Rich, Prolonged) | Promotion | Enhances autophagic flux | nih.govnih.gov |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H8IN5 |
|---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
3-(trideuteriomethyl)-7H-purin-6-imine;hydroiodide |
InChI |
InChI=1S/C6H7N5.HI/c1-11-3-10-5(7)4-6(11)9-2-8-4;/h2-3,7H,1H3,(H,8,9);1H/i1D3; |
InChI Key |
XOVTVYMRASGZCP-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC(=N)C2=C1N=CN2.I |
Canonical SMILES |
CN1C=NC(=N)C2=C1N=CN2.I |
Origin of Product |
United States |
Elucidating the Mechanistic Underpinnings of 3 Methyladenine Action
Differential Modulation of Phosphoinositide 3-Kinase (PI3K) Isoforms
3-Methyladenine (B1666300) is recognized as an inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial for a multitude of cellular functions. invivogen.com However, its inhibitory action is not uniform across the different classes of PI3Ks, leading to complex and sometimes opposing cellular outcomes. nih.govnih.gov This differential modulation is key to understanding its role as both an inhibitor and, under certain conditions, a promoter of autophagy. nih.gov
The most well-characterized action of 3-MA is its inhibitory effect on the Class III PI3K, also known as vacuolar protein sorting 34 (VPS34). apexbt.compnas.org VPS34 is unique among PI3Ks as it exclusively phosphorylates phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI(3)P). pnas.org This lipid product, PI(3)P, is indispensable for the initiation of autophagy, acting as a scaffold on the pre-autophagosomal membrane to recruit essential autophagy-related (Atg) proteins. nih.gov By inhibiting VPS34, 3-MA blocks the production of PI(3)P, thereby preventing the formation of the autophagosome, the double-membraned vesicle that sequesters cytoplasmic components for degradation. invivogen.comnih.govsigmaaldrich.com This mechanism is the primary basis for 3-MA's widespread use as an autophagy inhibitor. nih.govoup.com Research has shown that 3-MA is a selective inhibitor of VPS34 with a reported IC50 value of 25 μM. apexbt.comselleckchem.com
In addition to its effects on Class III PI3K, 3-MA also inhibits Class I PI3Ks. apexbt.comcaymanchem.com The Class I PI3K pathway is a central signaling cascade that promotes cell growth, survival, and proliferation, and it acts as a negative regulator of autophagy. nih.gov Activation of Class I PI3K leads to the activation of the Akt-mTOR signaling pathway. nih.gov The mTOR complex 1 (mTORC1) directly phosphorylates key autophagy-initiating proteins, such as ULK1 and ATG13, to suppress the onset of autophagy under nutrient-rich conditions. nih.gov By inhibiting Class I PI3K, 3-MA can disrupt this anti-autophagic signal, which can, paradoxically, lead to the induction of autophagy. nih.govoup.com This effect is particularly relevant in the context of prolonged exposure to the compound. nih.govnih.gov
The functional consequences of 3-MA treatment are critically dependent on the duration of exposure, a reflection of its different temporal effects on Class I and Class III PI3Ks. nih.govnih.gov Studies have revealed that 3-MA's inhibition of Class III PI3K (VPS34) is transient, while its blockade of Class I PI3K is persistent. nih.govnih.govh1.co
During short-term treatment, especially under starvation conditions that would normally induce autophagy, the dominant effect of 3-MA is the transient inhibition of VPS34. nih.gov This leads to a swift halt in autophagosome formation, cementing 3-MA's role as an autophagy inhibitor. invivogen.comnih.gov
However, with prolonged treatment (e.g., up to 9 hours) under nutrient-rich conditions, the cellular response shifts. nih.govnih.gov The transient inhibition of VPS34 subsides, while the persistent inhibition of the anti-autophagic Class I PI3K/Akt/mTOR pathway becomes the prevailing influence. nih.gov This sustained suppression of a key autophagy-repressing signal ultimately leads to an increase in autophagic flux. nih.govnih.govscite.ai This dual role necessitates careful consideration when using 3-MA as a research tool. nih.gov
Table 1: Temporal Effects of 3-Methyladenine on PI3K Isoforms and Autophagy
| Treatment Condition | Primary Target | Effect on PI3K Activity | Overall Outcome on Autophagy |
|---|---|---|---|
| Short-term / Starvation | Class III PI3K (VPS34) | Transient Inhibition nih.govnih.gov | Inhibition nih.govnih.gov |
| Prolonged / Nutrient-rich | Class I PI3K | Persistent Inhibition nih.govnih.gov | Promotion nih.govnih.gov |
Complexities of Autophagy Pathway Regulation
Autophagy is a dynamic, multi-step process involving the initiation, nucleation, elongation, and fusion of autophagosomes with lysosomes. scite.ai 3-Methyladenine's intervention in this pathway is multifaceted, primarily targeting the early stages but with consequences that can vary based on the cellular context and the duration of treatment.
The principal mechanism by which 3-MA inhibits autophagy is by blocking the formation and biogenesis of autophagosomes. invivogen.comsigmaaldrich.comoup.com This is a direct consequence of inhibiting the Class III PI3K, VPS34. nih.gov The VPS34-containing core complex, which also includes the protein Beclin 1, is essential for generating the PI(3)P required to recruit other autophagy proteins to the pre-autophagosome, also known as the phagophore. nih.govresearchgate.net Without sufficient PI(3)P, the phagophore cannot form or elongate, effectively halting the sequestration of cytoplasmic cargo. invivogen.comnih.gov Electron microscopy and fluorescence studies have confirmed that 3-MA treatment prevents the accumulation of autophagosomes that would otherwise occur during starvation-induced autophagy. oup.comresearchgate.net
The action of 3-MA on autophagy is not simply one of inhibition; it exhibits a dual regulatory role. invivogen.comnih.gov This complexity arises from its differential effects on the pro-autophagic Class III PI3K and the anti-autophagic Class I PI3K pathways. nih.govscite.ai
Inhibitory Role: Under conditions of acute nutrient deprivation, 3-MA acts as a potent inhibitor of autophagy. nih.govnih.gov In this scenario, the cellular drive to induce autophagy is strong, and the immediate blockade of VPS34 by 3-MA is the dominant and observable effect, leading to a shutdown of autophagosome formation. oup.com
Promotional Role: Conversely, under nutrient-rich conditions, prolonged exposure to 3-MA can promote autophagy. nih.govnih.govscite.ai This occurs because the persistent inhibition of the Class I PI3K/Akt/mTOR pathway removes the tonic suppression of autophagy that is normally present when nutrients are abundant. nih.gov Although VPS34 is initially inhibited, this effect is transient, and the sustained blockade of the negative regulator (Class I PI3K) ultimately tips the balance in favor of autophagy induction. nih.govnih.gov This leads to an increase in autophagic flux, meaning the entire process from autophagosome formation to lysosomal degradation is enhanced. nih.gov
Table 2: Research Findings on 3-Methyladenine's Dual Role in Autophagy
| Study Focus | Key Finding | Reference |
|---|---|---|
| Temporal Effects | 3-MA promotes autophagy with prolonged treatment in nutrient-rich media but inhibits starvation-induced autophagy. | nih.govnih.gov |
| Mechanism | The dual role is attributed to persistent inhibition of Class I PI3K versus transient inhibition of Class III PI3K. | nih.govnih.govh1.co |
| Autophagic Flux | Prolonged 3-MA treatment enhances autophagic flux, not merely blocking autophagosome maturation. | nih.govscite.ai |
| PI3K Specificity | 3-MA selectively inhibits Vps34 (Class III) and PI3Kγ (Class I) with IC50 values of 25 µM and 60 µM, respectively. | apexbt.comselleckchem.com |
Dual Regulatory Roles in Autophagy Initiation and Progression
Starvation-Induced Autophagy Inhibition
Under conditions of cellular starvation, 3-MA is known to suppress the initiation of autophagy. This inhibitory effect is primarily mediated through its targeting of the class III PI3K, also known as Vps34. Vps34 is a crucial component of a protein complex that is essential for the formation of the autophagosome, a double-membraned vesicle that sequesters cytoplasmic material destined for degradation. By inhibiting Vps34, 3-MA prevents the generation of phosphatidylinositol 3-phosphate (PI3P), a phospholipid critical for the recruitment of other autophagy-related proteins to the site of autophagosome nucleation. This disruption halts the autophagic process at a very early stage.
Nutrient-Replete Condition Autophagy Promotion
Intriguingly, under nutrient-rich conditions, 3-MA has been observed to have a paradoxical effect, promoting autophagy. This is attributed to its inhibitory action on the class I PI3K. The class I PI3K pathway is a key signaling cascade that is activated by growth factors and nutrients, and it acts as a negative regulator of autophagy. By inhibiting class I PI3K, 3-MA can, in certain cellular contexts, lift this repression and thereby induce an autophagic response. This dual functionality underscores the importance of the cellular environment in dictating the biological outcome of 3-MA treatment.
Downstream Effects on Autophagic Flux Markers (e.g., LC3, p62)
The impact of 3-MA on autophagy can be monitored by observing its effects on key autophagic flux markers. One such marker is Microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. Inhibition of autophagy by 3-MA typically leads to a decrease in the levels of LC3-II.
Another important marker is p62, also known as sequestosome 1 (SQSTM1). p62 is a protein that recognizes and binds to ubiquitinated proteins, delivering them to the autophagosome for degradation. As such, p62 itself is degraded during the process of autophagy. When autophagy is inhibited by 3-MA, p62 levels tend to accumulate within the cell.
| Marker | Effect of 3-MA on Autophagy Inhibition | Rationale |
| LC3-II | Decrease | Inhibition of autophagosome formation leads to reduced conversion of LC3-I to LC3-II. |
| p62/SQSTM1 | Increase | Blockade of autophagic degradation results in the accumulation of p62. |
Interplay with mTOR and AMPK Signaling Cascades
The mechanistic actions of 3-MA are intricately linked with two master regulators of cellular metabolism and growth: the mammalian target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK).
The mTOR signaling pathway, specifically mTOR complex 1 (mTORC1), is a potent inhibitor of autophagy. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy. Conversely, under starvation, mTORC1 is inhibited, leading to the induction of autophagy. 3-MA's inhibition of class I PI3K can lead to the downregulation of mTORC1 activity, thereby promoting autophagy in nutrient-replete states.
AMPK, on the other hand, is a sensor of cellular energy status. It is activated under conditions of low energy (high AMP/ATP ratio), such as starvation. Activated AMPK promotes autophagy both by directly phosphorylating key autophagy-related proteins and by inhibiting mTORC1. While 3-MA's primary interaction is with PI3K, the cellular context in which AMPK is active can influence the ultimate effect of 3-MA on the autophagic process.
Influence on Other Cellular Signaling Networks
Beyond its well-characterized role in autophagy, 3-MA also exerts influence on other critical cellular signaling pathways.
Modulation of AKT/mTOR Axis Independent of Autophagy Inhibition
The AKT/mTOR signaling axis is a central regulator of cell growth, proliferation, and survival. 3-MA's inhibition of class I PI3K directly impacts this pathway. Class I PI3K is responsible for activating the serine/threonine kinase AKT. Activated AKT, in turn, can activate mTORC1. By inhibiting class I PI3K, 3-MA can suppress the activation of both AKT and mTOR, leading to downstream effects on cell growth and proliferation that are independent of its effects on autophagy.
Regulation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a family of transcription factors that play a pivotal role in inflammation, immunity, and cell survival. Studies have indicated that 3-MA can modulate NF-κB signaling. In some contexts, 3-MA has been shown to suppress the activation of NF-κB. The precise mechanisms of this regulation are still under investigation but may involve crosstalk between the PI3K/AKT pathway and the NF-κB signaling cascade. This interaction highlights the broader impact of 3-MA on cellular processes beyond its canonical role as an autophagy inhibitor.
| Signaling Pathway | Effect of 3-MA | Key Mediators |
| AKT/mTOR | Inhibition | Class I PI3K, AKT, mTORC1 |
| NF-κB | Modulation (often inhibition) | Crosstalk with PI3K/AKT pathway |
Impact on JNK Activation and Associated Pathways
3-Methyladenine (3-MA) has been observed to influence the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis, inflammation, and stress responses. Research indicates that 3-MA can modulate JNK activation, although the effects can be context-dependent, varying with cell type and the nature of the cellular stress.
In certain cancer cell models, particularly melanoma cells under energy stress, 3-MA has been shown to reduce the activation of JNK. nih.gov This suppression of JNK activity is linked to a cytoprotective effect, where 3-MA helps to preserve mitochondrial integrity and prevent necrotic cell death. nih.gov Studies have demonstrated that the pharmacological or genetic suppression of JNK can replicate the protective effects of 3-MA in these specific conditions. nih.gov This suggests that the mechanism by which 3-MA prevents cell death under energy-deprived conditions may be, at least in part, mediated through its inhibition of the JNK pathway. nih.gov
Conversely, in other contexts, such as in TLR4-mediated inflammatory responses in macrophages, 3-MA has been found to positively regulate JNK. oup.com In this setting, 3-MA's inhibitory action on class I PI3K leads to the downstream inhibition of Akt. oup.com This, in turn, results in the positive regulation of JNK and p38 mitogen-activated protein kinases. oup.com This finding highlights the dual nature of 3-MA's effects, where its impact on JNK is contingent on the specific signaling network at play.
The interplay between 3-MA, autophagy, and apoptosis is complex and can involve the JNK pathway. While 3-MA is widely used as an inhibitor of autophagy, its effects on apoptosis can be potent. In some breast cancer cell lines, treatment with 3-MA in combination with other agents has been shown to enhance apoptosis. nih.gov Although the direct role of JNK in this specific synergistic effect was not fully elucidated in the provided research, the JNK pathway is a known regulator of apoptosis, and its modulation by 3-MA could contribute to the observed outcomes.
Furthermore, studies have shown that 3-MA can induce cytotoxicity and DNA damage, leading to cell death. frontiersin.orgnih.gov The activation of JNK is a common response to cellular stress and DNA damage, suggesting a potential role for the JNK pathway in mediating the cytotoxic effects of 3-MA under certain experimental conditions.
It is also important to note that 3-MA can have off-target effects, including the inhibition of class I phosphoinositide 3-kinase (PI3K). nih.gov The inhibition of the PI3K/Akt pathway is known to influence JNK signaling, providing another layer of complexity to the mechanistic underpinnings of 3-MA's action. The temporal pattern of inhibition of class I and class III PI3K by 3-MA can also lead to different downstream effects on signaling pathways, including the JNK cascade. nih.gov
Table of Research Findings on 3-Methyladenine and JNK Pathway
| Cell Type/Model | Experimental Condition | Effect of 3-MA on JNK Activation | Associated Outcome |
| Melanoma Cells | Energy Stress (Glycolysis and Mitochondrial Respiration Inhibition) | Reduced JNK Activation | Cytoprotection, Preservation of Mitochondria, Prevention of Necrotic Death |
| RAW264.7 Macrophages | TLR4-mediated Inflammatory Response (LPS-induced) | Positive Regulation of JNK | Enhanced NF-κB activation and pro-inflammatory molecule production |
| MDA-MB-231 Breast Cancer Cells | Co-treatment with Tocotrienols | Potentiation of Apoptosis | Enhanced apoptotic response |
This interactive table summarizes the diverse effects of 3-Methyladenine on the JNK pathway across different biological contexts.
Investigating the Role of 3 Methyladenine in Genome Integrity and Dna Damage Response
Mechanisms of 3-Methyladenine-Induced Genotoxicity
3-Methyladenine (B1666300) (3-MeA) is a DNA adduct formed by the methylation of the N3 position of adenine (B156593). This lesion is generated by both endogenous sources, such as S-adenosylmethionine, and exogenous alkylating agents. rug.nl Its presence in the genome is a significant threat to cellular viability due to its potent cytotoxic properties. nih.gov
Formation of DNA Adducts (e.g., N3-methyladenine)
The primary DNA adduct of concern is N3-methyladenine itself. Unlike some other methylated bases, 3-MeA protrudes into the minor groove of the DNA helix. acs.org This distortion is a key factor in its genotoxicity as it physically obstructs the activity of DNA polymerases during replication. nih.govmedchemexpress.com Alkylating agents, including some chemotherapeutics, can lead to the formation of a variety of DNA adducts, with 3-MeA being one of the more cytotoxic, albeit not the most mutagenic, lesions.
| Alkylating Agent Source | Primary Methylated Adducts | Reference |
| Endogenous (e.g., S-adenosylmethionine) | N7-Methylguanine (N7-MeG), N3-Methyladenine (N3-MeA) | rug.nl |
| Exogenous (e.g., NDMA) | N7-Methylguanine (N7-MeG), N3-Methyladenine (N3-MeA), O6-methylguanine (O6-MeG) | rug.nl |
Induction of DNA Strand Breaks and Lesions
The presence of 3-MeA adducts in DNA can lead to the formation of more severe DNA damage, including DNA strand breaks. These breaks are not typically a direct result of the initial methylation event but are often intermediates of the cellular repair process or consequences of stalled replication forks. When a replicative DNA polymerase encounters a 3-MeA lesion, the replication fork can stall. medchemexpress.com These stalled forks are unstable and can collapse, leading to the formation of highly cytotoxic double-strand breaks (DSBs). medchemexpress.com Furthermore, the repair process itself, initiated by a DNA glycosylase, creates an abasic (AP) site, which is a transient lesion that can be converted into a single-strand break (SSB) by an AP endonuclease. medchemexpress.commedchemexpress.com If these SSBs are in close proximity on opposite strands or occur near a replication fork, they can be converted into DSBs.
Activation of DNA Damage Checkpoints (e.g., γ-H2AX Phosphorylation)
The formation of DNA lesions, particularly DSBs, triggers a cellular signaling cascade known as the DNA Damage Response (DDR). A key event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, resulting in γ-H2AX. This modification serves as a beacon, accumulating at sites of DNA damage and recruiting a host of DNA repair factors. Studies have shown that treatment of cells with agents that induce 3-MeA leads to a significant increase in γ-H2AX foci, indicating the activation of DNA damage checkpoints. This response is a critical cellular mechanism to arrest the cell cycle, providing time for DNA repair to occur and preventing the propagation of damaged genetic material. The formation of γ-H2AX in response to 3-MeA-inducing agents is impaired in cells deficient in the repair of these lesions, highlighting the link between the DNA adduct, the subsequent generation of strand breaks during replication or repair, and the activation of the DDR.
Interaction with DNA Repair Pathways
To counteract the deleterious effects of DNA adducts like 3-MeA, cells have evolved sophisticated DNA repair mechanisms. The primary pathway responsible for the removal of 3-MeA is the Base Excision Repair (BER) pathway.
Influence on Base Excision Repair (BER) Mechanisms
The BER pathway is a multi-step process that recognizes and removes damaged or modified bases from the DNA. medchemexpress.com For 3-MeA, the process is initiated by a specific DNA glycosylase that recognizes the lesion. The glycosylase cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the 3-MeA and creating an apurinic/apyrimidinic (AP) site. medchemexpress.com This AP site is then processed by an AP endonuclease, which incises the phosphodiester backbone. Subsequent steps involving a DNA polymerase and a DNA ligase restore the correct nucleotide and seal the DNA strand, completing the repair. medchemexpress.com The efficiency of the BER pathway in removing 3-MeA is crucial for cell survival following exposure to alkylating agents.
| Step in BER for 3-MeA | Key Enzyme(s) | Function | Reference |
| 1. Lesion Recognition and Excision | 3-Methyladenine DNA Glycosylase (e.g., AAG/MPG) | Recognizes 3-MeA and cleaves the N-glycosidic bond, creating an AP site. | medchemexpress.com |
| 2. AP Site Incision | AP Endonuclease 1 (APE1) | Cleaves the phosphodiester backbone 5' to the AP site. | medchemexpress.com |
| 3. Gap Filling and End Processing | DNA Polymerase β (Pol β) | Inserts the correct nucleotide and removes the 5'-deoxyribose phosphate. | medchemexpress.com |
| 4. Ligation | DNA Ligase | Seals the remaining nick in the DNA backbone. | medchemexpress.com |
Functional Analysis of DNA Glycosylases (e.g., 3-methyladenine DNA glycosylase I)
The key enzyme initiating the repair of 3-MeA is a 3-methyladenine DNA glycosylase. In humans, this enzyme is known as Alkyladenine DNA Glycosylase (AAG), also referred to as N-methylpurine DNA glycosylase (MPG). In bacteria like Escherichia coli, there are two main 3-methyladenine DNA glycosylases, designated as Tag (glycosylase I) and AlkA (glycosylase II).
3-methyladenine DNA glycosylase I (Tag) from E. coli is highly specific for the removal of 3-MeA. In contrast, AlkA and the human AAG have a broader substrate specificity and can also remove other alkylated bases such as 7-methylguanine (B141273) (7-MeG) and 3-methylguanine (B32418) (3-MeG). The function of these glycosylases is vital for maintaining genome integrity. Cells deficient in these enzymes are hypersensitive to the cytotoxic effects of alkylating agents. The crystal structure of these glycosylases reveals a "base-flipping" mechanism, where the damaged nucleotide is flipped out of the DNA helix and into the enzyme's active site for excision.
Sensitization to Exogenous DNA Damaging Agents
Synergistic Effects with Etoposide in Inducing DNA Damage
3-Methyladenine (3-MA) is a well-established inhibitor of autophagy, a cellular process responsible for the degradation and recycling of cellular components. invivogen.comcaymanchem.comtocris.com Autophagy can act as a survival mechanism for cancer cells, particularly in response to chemotherapy. nih.gov By inhibiting this protective process, 3-MA can sensitize cancer cells to the effects of DNA damaging agents. nih.gov One such agent is Etoposide, a topoisomerase II inhibitor that induces DNA double-strand breaks, a severe form of DNA damage. nih.govnih.gov
Research has demonstrated a synergistic relationship between 3-MA and Etoposide in promoting cell death in various cancer cell lines. nih.govnih.gov Etoposide treatment can trigger autophagy as a protective response in cancer cells. nih.govnih.gov The inhibition of this autophagic response by 3-MA enhances the cytotoxic effects of Etoposide, leading to increased cell death. nih.govnih.gov For instance, in human hepatoma G2 cells, the inhibition of autophagy by 3-MA significantly enhanced Etoposide-induced cell death. nih.gov
The mechanism behind this synergy lies in the dual role of autophagy. While it can be a survival pathway, its inhibition can push the cell towards apoptosis, or programmed cell death. mdpi.com Studies have shown that combining 3-MA with chemotherapeutic agents like Etoposide leads to enhanced apoptosis and oxidative stress in cancer cells. mdpi.com
A high-throughput screening of a library of protein kinase inhibitors identified 3-Methyladenine as a significant enhancer of Etoposide-induced DNA damage. researchgate.netoup.com This suggests that the role of 3-MA in sensitizing cells to Etoposide is directly linked to an increase in the levels of DNA damage. researchgate.netoup.com While 3-MA is primarily known as an autophagy inhibitor, it can also induce DNA damage on its own under certain conditions, a factor that may contribute to its synergistic effect with other genotoxic agents. frontiersin.orgnih.gov
The following table summarizes key findings from studies investigating the combined effects of 3-Methyladenine and Etoposide.
| Cell Line | Treatment | Key Findings |
| Human Hepatoma G2 (HepG2) Cells | Etoposide and 3-Methyladenine | Inhibition of Etoposide-induced autophagy by 3-MA enhanced cell death. nih.gov |
| Human Glioblastoma (MO59 K and MO59 J) Cells | Etoposide and other Topoisomerase II inhibitors with a DNA-PK inhibitor | Combined treatment with a topoisomerase II inhibitor and a DNA damage response inhibitor led to a significant accumulation of double-strand breaks and apoptotic cell death. nih.gov |
| Human Breast Cancer (MCF7) Cells | Etoposide | Etoposide treatment induced DNA double-strand breaks, evidenced by the appearance of γH2AX and phosphorylation of CHK2. nih.gov |
| Human Neuroblastoma (SH-SY5Y) and Glioblastoma (U-87 Mg) Cells | Cisplatin or Temozolomide with 3-Methyladenine | Autophagy inhibition by 3-MA alongside standard chemotherapies enhanced apoptosis and oxidative stress. mdpi.com |
Table 1. Synergistic Effects of 3-Methyladenine and DNA Damaging Agents
Functional Research Applications in Cell Fate and Cellular Processes
Mechanisms of Cell Death Induction
3-Methyladenine (B1666300) (3-MA), a well-established inhibitor of autophagy, demonstrates a complex and often contradictory role in the induction of cell death. Its effects are not solely dependent on its ability to block the autophagic process but also extend to other critical cellular signaling pathways.
Caspase-Dependent Cell Death Pathways
Research has elucidated that 3-MA can trigger caspase-dependent cell death, a form of programmed cell death or apoptosis. invivogen.comnih.gov This induction of apoptosis appears to be independent of its function as an autophagy inhibitor. invivogen.comnih.gov Studies have shown that even at concentrations typically used to inhibit autophagy, 3-MA can induce cell death and apoptosis. nih.gov This cytotoxic effect has been observed across various human cell lines, including colon adenocarcinoma, human embryonic kidney, cervix adenocarcinoma, and neuroblastoma cells. nih.govfrontiersin.org The process involves the activation of caspases, which are key proteases that execute the apoptotic program. nih.govfrontiersin.org Further investigation has revealed that this caspase activation is dependent on the pro-apoptotic proteins BAX and/or BAK. nih.govfrontiersin.org Interestingly, in some contexts, basal autophagy can act as a protective mechanism against 3-MA-induced caspase activation and subsequent cell death. nih.gov This suggests a complex interplay between autophagy and apoptosis in cells treated with 3-MA.
Autophagy-Independent Cytotoxic Effects
The cytotoxic effects of 3-MA are not exclusively linked to its inhibition of autophagy. Multiple studies have demonstrated that 3-MA can induce cell death through mechanisms independent of its role in the autophagic pathway. invivogen.comnih.govnih.gov For instance, 3-MA's ability to induce cell death has been shown to be unrelated to the inhibition of the AKT/mTOR axis, a key regulatory pathway for cell growth and survival. nih.govfrontiersin.org Furthermore, research indicates that 3-MA can act as a genotoxic compound, causing significant DNA damage, which contributes to its cytotoxic effects. nih.govudl.catnih.gov This genotoxicity was observed at concentrations commonly used to inhibit autophagy. nih.govnih.gov The interaction of 3-MA with chemotherapeutic drugs has also been found to be independent of its autophagy-inhibiting properties. nih.gov These findings highlight the multifaceted nature of 3-MA's cellular impact, extending beyond its well-known function as an autophagy inhibitor.
Impact on Necrotic Cell Death Pathways
In addition to apoptosis, 3-MA has been shown to influence necrotic cell death pathways, particularly in the context of energy stress. nih.govbohrium.comresearchgate.net When cancer cells are subjected to conditions of energy depletion through the simultaneous inhibition of glycolysis and mitochondrial respiration, they undergo necrotic death characterized by mitochondrial swelling. nih.govbohrium.com Intriguingly, 3-MA can prevent this energy stress-induced necrotic death in melanoma cells. nih.govbohrium.comresearchgate.net This protective effect is not due to the inhibition of autophagy but is associated with the preservation of mitochondrial function and a reduction in oxidative stress. nih.govbohrium.com The mechanism appears to involve the suppression of JNK (c-Jun N-terminal kinase) activation, a key player in stress-induced cell death pathways. nih.govbohrium.comresearchgate.net
Modulation of Cell Migration and Invasion
3-Methyladenine exerts significant inhibitory effects on the migratory and invasive capabilities of cancer cells, primarily through mechanisms that are independent of its autophagy-inhibiting function.
Inhibition of Cellular Motility
Studies have consistently shown that 3-MA can suppress the migration and invasion of various cancer cells, including highly metastatic human fibrosarcoma cells. invivogen.comnih.govcaymanchem.com This inhibition of cellular motility is attributed to its ability to inhibit phosphoinositide 3-kinases (PI3Ks), particularly class I and class II PI3Ks. invivogen.comnih.gov The inhibitory effect of 3-MA on cell motility has been reported to be more potent than that of other PI3K inhibitors like wortmannin (B1684655) and LY294002. nih.gov In contrast to these findings, some research in colon cancer cells has suggested that the inhibition of autophagy by 3-MA can actually promote migration and invasion by inducing epithelial-mesenchymal transition (EMT). nih.govbohrium.com This highlights a context-dependent role of 3-MA in regulating cellular motility.
Effects on Membrane Ruffling and Lamellipodia Formation
A key mechanism by which 3-MA inhibits cell migration is through its rapid suppression of the formation of membrane ruffles and lamellipodia. nih.gov These dynamic, actin-rich protrusions at the leading edge of a migrating cell are essential for cell movement. nih.govresearchgate.net The formation of lamellipodia and ruffles is driven by the polymerization of branched actin filaments. nih.govresearchgate.net Research has shown that 3-MA's inhibitory effect on these structures occurs without significantly affecting the activity of the small GTPase Rac or the production of matrix metalloproteinases MMP-2 and MMP-9, which are also involved in cell invasion. nih.gov The suppression of these protrusive structures directly contributes to the observed decrease in cell migration and invasion. nih.gov
Implications in Specific Cellular Contexts
The utility of 3-Methyladenine (3-MA) as a research tool extends to a variety of cell types, where it has been instrumental in elucidating complex cellular pathways. Its effects are particularly notable in cancer cell models and other specialized cell lines, where it can influence processes ranging from cell migration to apoptosis.
Research in Fibrosarcoma Cell Models
In studies involving highly metastatic human fibrosarcoma HT1080 cells, 3-Methyladenine has been shown to be a potent inhibitor of cell invasion and migration. nih.gov Research indicates that 3-MA rapidly suppresses the formation of actin-rich membrane ruffles and lamellipodia, which are crucial for cell motility. nih.gov This effect leads to a significant reduction in the invasive capabilities of these cancer cells. nih.gov
Interestingly, the anti-invasive effect of 3-MA in this context appears to be independent of its well-known role as an autophagy inhibitor. nih.gov Evidence suggests that 3-MA's primary mechanism of action in fibrosarcoma cells is the inhibition of class I and class II phosphoinositide 3-kinases (PI3Ks). nih.govcaymanchem.com This is supported by findings that 3-MA suppressed cell motility more effectively than other PI3K inhibitors like wortmannin and LY294002. nih.gov Furthermore, the downregulation of Beclin 1, a key protein in the autophagy process, did not replicate the inhibitory effects of 3-MA on membrane ruffling and cell migration, further distinguishing its anti-invasive actions from its autophagy-inhibiting properties. nih.gov
| Research Finding in Fibrosarcoma (HT1080 cells) | Mechanism of Action | Reference |
| Strong inhibition of cell invasiveness. | Inhibition of type I and II PI3Ks. | nih.gov |
| Suppression of actin-rich membrane ruffle and lamellipodia formation. | Independent of autophagy inhibition. | nih.gov |
| Inhibition of cell migration. | More potent than wortmannin and LY294002. | nih.gov |
Studies in Glioma Cell Lines and Neuroblastoma
Research in neuroblastoma and glioma cell lines has revealed multifaceted, and sometimes paradoxical, roles for 3-Methyladenine. In the BE(2)-C human neuroblastoma cell line, 3-MA was found to potentiate cell death induced by sulforaphane, an isothiocyanate with anti-cancer properties. nih.gov The combined treatment effectively decreased cell viability, suggesting that the inhibition of cytoprotective autophagy by 3-MA can enhance the efficacy of chemotherapeutic agents. nih.gov
However, the effects of 3-MA can be highly context-dependent. In a study comparing its impact on 1321N1 astrocytoma (a type of glioma) and SH-SY5Y neuroblastoma cells, 3-MA exhibited opposing effects. nih.gov It protected the astrocytoma cells from pyocyanin-induced toxicity while increasing toxicity in the neuroblastoma cells. nih.gov This paradoxical outcome was linked to its differential modulation of inflammatory mediators; 3-MA reduced the production of interleukin-8 (IL-8), prostaglandin (B15479496) E2 (PGE₂), and leukotriene B4 (LTB₄) in the astrocytoma cells but increased their production in the neuroblastoma cells. nih.gov
Further studies in SH-SY5Y neuroblastoma cells confirmed that 3-MA can decrease cell viability on its own and can enhance chemotherapy-induced apoptosis when used with agents like cisplatin. nih.govmdpi.com This suggests that inhibiting autophagy at an early stage can be a strategy to promote apoptosis in neuroblastoma. mdpi.com
| Cell Line | Treatment Context | Key Findings | Reference |
| BE(2)-C (Neuroblastoma) | Combined with Sulforaphane | Potentiated sulforaphane-induced cell death. | nih.gov |
| 1321N1 (Astrocytoma) | Combined with Pyocyanin | Protected cells from toxicity; reduced inflammatory mediators. | nih.gov |
| SH-SY5Y (Neuroblastoma) | Combined with Pyocyanin | Increased toxicity; augmented inflammatory mediators. | nih.gov |
| SH-SY5Y (Neuroblastoma) | Combined with Cisplatin | Enhanced chemotherapy-induced apoptosis. | mdpi.com |
| U-87 Mg (Glioblastoma) | Combined with Chemotherapy | Autophagy inhibition may improve anti-cancer activity. | mdpi.com |
Investigations in Myeloma and Melanoma Cells
In the context of myeloma cells, research has shown that autophagy can act as a pro-survival mechanism. ashpublications.org Consequently, inhibiting this process with 3-Methyladenine can enhance the effectiveness of other anti-cancer treatments. For instance, the inhibition of autophagy with 3-MA was found to potentiate bortezomib-induced apoptosis in myeloma cells. ashpublications.org This synergistic effect is mediated through the upregulation of mitochondrial reactive oxygen species. ashpublications.org Similarly, blocking autophagy with 3-MA also enhanced cell death induced by the novel nucleoside analogue 8-Aminoadenosine in MM.1S myeloma cells, suggesting a pro-survival role for autophagy in this context. nih.gov
Conversely, in melanoma cells subjected to energy stress (induced by inhibiting both glycolysis and mitochondrial respiration), 3-Methyladenine was observed to have a protective effect. nih.govresearchgate.net It prevented necrotic cell death through a mechanism that is independent of autophagy. nih.govresearchgate.net The cytoprotective action of 3-MA in this scenario is thought to involve the suppression of JNK activation and a decrease in oxidative stress. nih.govresearchgate.netbg.ac.rs These findings highlight that the effects of 3-MA are not solely tied to its autophagy-inhibiting properties and can vary significantly depending on the cell type and the nature of the cellular stress. nih.gov
| Cell Type | Treatment Context | Key Findings | Reference |
| Myeloma Cells | Combined with Bortezomib | Potentiated apoptosis via increased mitochondrial ROS. | ashpublications.org |
| Myeloma Cells (MM.1S) | Combined with 8-Aminoadenosine | Enhanced drug-induced cell death. | nih.gov |
| Melanoma Cells | Energy Stress (2-Deoxyglucose/Rotenone) | Prevented necrotic cell death. | nih.govresearchgate.net |
| Melanoma Cells | Energy Stress | Cytoprotection was independent of autophagy inhibition, possibly via JNK suppression. | nih.govbg.ac.rs |
Analysis in Renal Fibroblasts and Cardiac Myocytes
In non-cancerous cell types, 3-Methyladenine has been used to investigate the role of autophagy in fibrosis and cardiac health. In cultured renal interstitial fibroblasts, 3-MA was shown to abolish the differentiation of these cells into myofibroblasts, a key process in the development of renal fibrosis, when induced by uric acid. nih.gov This suggests that autophagy is critically involved in the activation of renal fibroblasts. nih.gov Furthermore, in a mouse model of diabetic nephropathy, 3-MA was found to suppress the proliferation of mesangial cells, thereby alleviating early diabetic renal injury. nih.gov
In the context of cardiac health, studies have demonstrated that excessive autophagy can be detrimental. Research on the effects of nicotine (B1678760) exposure, a risk factor for ischemic heart disease, showed that treatment with 3-MA could rescue nicotine-mediated cardiac pathological effects and heart dysfunction. ijbs.comllu.edu It achieved this by inhibiting the heightened autophagy signaling pathway. ijbs.comllu.edu Similarly, in a rat model of overload-exercise-induced cardiac injury, 3-MA administration was found to alleviate heart damage by reducing both cardiomyocyte autophagy and apoptosis. nih.gov
| Cell Type | Condition | Key Findings | Reference |
| Renal Interstitial Fibroblasts | Uric Acid-Induced Activation | Abolished differentiation into myofibroblasts. | nih.gov |
| Mesangial Cells (in vivo) | Diabetic Nephropathy | Suppressed mesangial cell proliferation and alleviated early renal injury. | nih.gov |
| Cardiac Myocytes (in vivo) | Nicotine-Induced Cardiac Dysfunction | Rescued pathological effects by inhibiting autophagy. | ijbs.comllu.edu |
| Cardiac Myocytes (in vivo) | Overload-Exercise-Induced Injury | Alleviated cardiac injury by reducing autophagy and apoptosis. | nih.gov |
Advanced Methodologies and Analytical Approaches Utilizing 3 Methyladenine D3 Hydroiodide
Stable Isotope Labeling for Quantitative Biological Analysis
Stable isotope labeling is a cornerstone of modern quantitative biological analysis, and 3-Methyladenine-d3 (hydroiodide) is a key reagent in this field. The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into the 3-Methyladenine (B1666300) molecule creates a "heavy" version that is chemically identical to its unlabeled counterpart but distinguishable by mass spectrometry. medchemexpress.comnih.gov This principle underpins its application in a multitude of analytical techniques.
Application in Proteomics and Metabolomics Studies
In the realms of proteomics and metabolomics, 3-Methyladenine-d3 (hydroiodide) facilitates accurate quantification of proteins and metabolites. By introducing a known amount of the labeled compound as an internal standard, researchers can overcome variations in sample preparation and mass spectrometry analysis. nih.gov This stable isotope dilution mass spectrometry (SID-MS) approach allows for the precise determination of the absolute or relative abundance of its unlabeled analogue in a biological sample. nih.govnih.gov
For instance, in studies investigating the impact of 3-Methyladenine on cellular pathways, the d3-labeled version can be used to spike cell lysates. Subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) can then differentiate between the endogenous (unlabeled) and the standard (labeled) forms, enabling accurate quantification of changes in metabolite levels in response to the compound. This is particularly valuable in understanding the dose-dependent effects of 3-Methyladenine on various metabolic processes.
Tracer Functionality in Pharmacokinetic and Metabolic Profiling
The use of deuterated compounds like 3-Methyladenine-d3 (hydroiodide) as tracers has significantly advanced pharmacokinetic and metabolic profiling studies. medchemexpress.com Because the deuterium label does not typically alter the biological activity of the molecule, it can be administered to a biological system and its journey—absorption, distribution, metabolism, and excretion (ADME)—can be meticulously tracked over time. medchemexpress.com
By analyzing samples (e.g., blood, urine, tissues) at different time points using mass spectrometry, researchers can identify and quantify the parent compound and its various metabolites. The distinct mass shift provided by the deuterium label allows for unambiguous identification of compound-related species against a complex biological background. This information is critical in understanding the drug's half-life, bioavailability, and metabolic fate, which are essential parameters in drug development.
Development and Optimization of Deuterium Labeling Techniques
The synthesis of deuterated molecules like 3-Methyladenine-d3 (hydroiodide) relies on specialized chemical methods. A common and highly desirable approach is the hydrogen isotope exchange (HIE), where hydrogen atoms in the molecule are selectively replaced with deuterium. youtube.com This can often be performed at a late stage in the synthetic process. youtube.com
Various catalytic systems have been developed to facilitate efficient and selective deuterium incorporation. Iridium-based catalysts, for example, are widely used for labeling aromatic substrates. youtube.com More recent advancements have explored the use of ruthenium nanoparticles and photochemical methods to achieve high levels of deuteration under mild reaction conditions. researchgate.netrsc.org The optimization of these techniques is crucial for producing high-purity labeled compounds necessary for sensitive analytical applications.
Table 1: Deuterium Labeling Techniques
| Technique | Catalyst/Method | Key Features |
|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Homogeneous or heterogeneous catalysts | Can be applied late-stage; selectivity can be challenging. youtube.com |
| Iridium Catalysis | Iridium complexes (e.g., Crabtree's catalyst) | Effective for aromatic substrates under ambient conditions. youtube.com |
| Ruthenium Nanoparticle Catalysis | Ruthenium nanoparticles | Mild reaction conditions, wide substrate scope. researchgate.net |
| Photochemical Deuteration | Visible-light induced methods | Allows for late-stage deuteration of complex structures. rsc.org |
High-Throughput Screening Platforms
High-throughput screening (HTS) is a powerful drug discovery strategy that allows for the rapid testing of large numbers of chemical compounds for their effects on a specific biological target or pathway. nih.govnih.gov 3-Methyladenine and its deuterated analog can be integrated into HTS platforms in various ways.
Integration with Automated DNA Damage Assays (e.g., 384-well CometChip)
Recent research has indicated that 3-Methyladenine can induce DNA damage, particularly at concentrations commonly used to inhibit autophagy. frontiersin.org This finding opens up the possibility of using 3-Methyladenine-d3 (hydroiodide) in automated, high-throughput DNA damage assays. The CometChip assay, for example, allows for the simultaneous analysis of DNA damage in thousands of individual cells in a 384-well format.
In such a setup, cells could be treated with a library of compounds in the presence of 3-Methyladenine-d3 (hydroiodide). The deuterated compound could serve as a positive control or as a tool to study the mechanisms by which other compounds modulate 3-Methyladenine-induced genotoxicity. The ability to distinguish the labeled compound via mass spectrometry-based methods post-screening could provide additional layers of information.
Utility in Compound Library Screens for Novel Modulators
3-Methyladenine is a known inhibitor of autophagy and PI3K. medchemexpress.commedchemexpress.com This established activity makes it a valuable tool in compound library screens aimed at discovering novel modulators of these pathways. nih.gov HTS assays can be designed to identify compounds that either enhance or antagonize the effects of 3-Methyladenine.
For example, a cell-based assay measuring a specific downstream effect of PI3K inhibition could be run in the presence of a fixed concentration of 3-Methyladenine. A library of test compounds would then be added to identify any that alter the baseline inhibitory effect. The use of 3-Methyladenine-d3 (hydroiodide) in such screens could be advantageous for subsequent hit validation and mechanism-of-action studies, allowing for precise quantification of the labeled inhibitor and its potential displacement by a more potent compound.
Table 2: High-Throughput Screening Applications
| Application | Assay Type | Role of 3-Methyladenine-d3 (hydroiodide) |
|---|---|---|
| DNA Damage Assessment | Automated CometChip | Positive control for DNA damage; tool for studying modulation of genotoxicity. frontiersin.org |
| Discovery of Novel Modulators | Cell-based pathway assays | Reference inhibitor; tool for hit validation and mechanism-of-action studies. nih.gov |
Comparative Analysis and Future Research Directions
Discrimination of 3-Methyladenine's Specificity and Off-Target Effects
3-Methyladenine (B1666300) (3-MA) is widely utilized as a pharmacological inhibitor in cell biology, primarily known for its ability to modulate autophagy. However, its specificity is not absolute, and understanding its effects requires careful comparison with other inhibitors that target similar or related pathways.
3-MA is recognized as an inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial for various cellular processes, including autophagy. Its action is often compared with other well-known PI3K inhibitors like Wortmannin (B1684655) and LY294002.
3-MA and Wortmannin are known to inhibit both class I and class III PI3Ks without high selectivity. nih.gov However, their effects on autophagy can differ significantly based on treatment duration and cellular conditions. nih.gov A key distinction lies in their temporal impact on PI3K activity. For instance, while 3-MA's inhibitory effect on class III PI3K can be transient, Wortmannin's inhibition is more sustained. nih.gov This transient effect of 3-MA on class III PI3K, coupled with a persistent blockade of class I PI3K, can lead to a dual role: inhibiting starvation-induced autophagy but promoting it under prolonged, nutrient-rich conditions. nih.govinvivogen.com
LY294002 is another potent, reversible inhibitor of PI3Ks. wikipedia.org Unlike Wortmannin, which acts irreversibly, LY294002 offers a different experimental paradigm. wikipedia.org However, it is also considered a non-selective research tool. wikipedia.org In some contexts, such as in gemcitabine-resistant pancreatic cancer cells, LY294002 has been observed to have paradoxical effects, enhancing AKT phosphorylation, whereas Wortmannin does not. nih.govresearchgate.net These first-generation PI3K inhibitors, including 3-MA, Wortmannin, and LY294002, have been instrumental in research but are noted for their lack of specificity compared to newer, isoform-specific inhibitors. mdpi.com
Table 1: Comparative Analysis of PI3K Inhibitors
| Inhibitor | Primary Target Class(es) | Mechanism of Inhibition | Key Differentiating Features |
|---|---|---|---|
| 3-Methyladenine | Class I and Class III PI3K | Reversible | Exhibits dual, time-dependent effects on autophagy; transient inhibition of Class III PI3K. nih.govinvivogen.com |
| Wortmannin | Class I and Class III PI3K | Irreversible | Induces sustained inhibition of Class III PI3K, making it a more consistent autophagy inhibitor. nih.govmdpi.com |
| LY294002 | Class I PI3K | Reversible | Less potent than Wortmannin; can have paradoxical effects on AKT phosphorylation in specific cell types. wikipedia.orgnih.gov |
The role of 3-MA as an autophagy modulator is best understood by comparing it to agents that act at different stages of the autophagic pathway. While 3-MA is an early-stage inhibitor, blocking the formation of autophagosomes by inhibiting the class III PI3K complex, other compounds like Chloroquine and Bafilomycin A1 act at a later stage. invivogen.comresearchgate.netmdpi.com
Chloroquine and its derivative hydroxychloroquine (B89500) are lysosomotropic agents that accumulate in lysosomes, increasing their pH. researchgate.netnih.gov This disruption prevents the fusion of autophagosomes with lysosomes to form autolysosomes, leading to an accumulation of autophagosomes. researchgate.netmdpi.com Bafilomycin A1 is a more specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is essential for acidifying the lysosome. nih.gov By inhibiting this pump, Bafilomycin A1 also blocks autophagosome-lysosome fusion and subsequent degradation of cargo. researchgate.netresearchgate.net
Table 2: Comparative Analysis of Autophagy Modulators
| Modulator | Stage of Autophagy Affected | Mechanism of Action |
|---|---|---|
| 3-Methyladenine | Initiation/Nucleation | Inhibits class III PI3K, preventing the formation of autophagosomes. invivogen.commdpi.com |
| Chloroquine | Degradation | Increases lysosomal pH, inhibiting autophagosome-lysosome fusion and enzymatic degradation. researchgate.netnih.gov |
| Bafilomycin A1 | Degradation | Inhibits V-ATPase, preventing lysosomal acidification and blocking autophagosome-lysosome fusion. researchgate.netnih.gov |
Context-Dependent Cellular Responses
The effects of 3-MA are not uniform but are highly dependent on the cellular environment and the biological model system under investigation.
One of the most striking features of 3-MA is its dual functionality depending on the nutrient status of the cell. Under nutrient starvation conditions, such as sucrose (B13894) starvation in tobacco cells or glucose deprivation in HeLa cells, 3-MA acts as a potent inhibitor of autophagy. oup.commedchemexpress.com This inhibition blocks the cell's primary recycling pathway used to generate energy and essential molecules during scarcity. oup.com
Conversely, under nutrient-replete conditions, prolonged treatment with 3-MA can actually promote autophagy. nih.govinvivogen.com This paradoxical effect is attributed to its differential temporal inhibition of PI3K classes; the sustained inhibition of class I PI3K (which normally suppresses autophagy) overrides the transient inhibition of the autophagy-promoting class III PI3K. nih.gov Furthermore, in adipocytes, 3-MA has been shown to stimulate lipolysis, a metabolic process, through a mechanism independent of its effects on autophagy, highlighting its potential to modulate cellular energy states through multiple pathways. nih.gov
The cellular response to 3-MA varies significantly across different cell types and organisms.
Cancer Cells: In various cancer cell lines, 3-MA's effects are complex. It has been shown to induce caspase-dependent cell death in HeLa cells, independent of its role in autophagy inhibition. medchemexpress.comnih.gov In neuroblastoma and glioblastoma cells, inhibiting autophagy with 3-MA can enhance the apoptotic effects of chemotherapy. mdpi.com Similarly, in amelanotic melanoma cell lines, 3-MA enhanced the anti-proliferative effects of the drug trametinib. mdpi.com However, the sensitivity and specific response can differ; one study found 3-MA induced a consistent decrease in cell viability across four unrelated human cell lines (HCT116, HEK293, HeLa, and SH-SY5Y). researchgate.net
Neutrophils: In human neutrophils, 3-MA markedly accelerates spontaneous apoptosis. nih.gov Unexpectedly, it also significantly delayed apoptosis induced by the inflammatory cytokine TNF-α, demonstrating a context-dependent modulation of cell death pathways. nih.gov
Plant Cells: In tobacco (Nicotiana tabacum) culture cells, 3-MA effectively inhibits sucrose starvation-induced autophagy by blocking the formation of autophagosomes, confirming that its core mechanism of action is conserved across kingdoms. oup.com
Adipocytes: In 3T3-L1 adipocytes, 3-MA stimulates lipolysis by increasing cAMP levels, an effect that is more sensitive than its inhibitory effect on autophagy and not replicated by Wortmannin. nih.gov
This variability underscores that the off-target effects and the specific cellular wiring of signaling pathways are critical determinants of the ultimate biological outcome of 3-MA treatment.
Emerging Research Frontiers for Deuterated Adenine (B156593) Analogues
The compound of interest, 3-Methyladenine-d3 (hydroiodide), is a deuterated analogue of 3-MA. Deuterium (B1214612) (D) is a stable, heavy isotope of hydrogen. Replacing hydrogen atoms with deuterium at specific molecular positions, a process known as deuteration, can subtly but significantly alter a molecule's properties without changing its fundamental chemical structure. nih.gov
The primary motivation for creating deuterated analogues like 3-Methyladenine-d3 is rooted in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond proceed more slowly. In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve C-H bond cleavage. By deuterating these metabolic "soft spots," it is possible to slow down the rate of drug metabolism. nih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased drug exposure, which potentially allows for lower or less frequent dosing. nih.gov The FDA's approval of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) has validated this "deuterium switch" approach in drug development. nih.gov
Another major application for deuterated compounds, including deuterated adenine analogues, is their use as internal standards in quantitative analysis by mass spectrometry. nih.gov Since a deuterated molecule is chemically identical to its non-deuterated counterpart but has a different mass, it can be added to a biological sample in a known quantity. By comparing the mass spectrometer's signal from the deuterated standard to the signal from the endogenous compound, researchers can achieve highly accurate quantification. nih.gov For a complex molecule like 3-Methyladenine-d3, this is invaluable for precise pharmacokinetic and metabolic studies.
Emerging research on deuterated adenine analogues focuses on leveraging these properties. Computational studies on other deuterated adenine analogues like caffeine (B1668208) and istradefylline (B1672650) suggest that deuteration can even improve binding affinity to protein targets, potentially enhancing pharmacodynamic properties in addition to pharmacokinetics. researchgate.net The development of novel catalytic methods for hydrogen-isotope exchange is making it easier to synthesize these complex deuterated molecules, opening up new avenues for research into drug discovery, diagnostics, and understanding metabolic pathways. nih.gov
Q & A
Basic Research Questions
Q. What is the primary application of 3-Methyladenine-d3 (hydroiodide) in autophagy research?
- Methodological Answer : 3-Methyladenine-d3 is a deuterated analog of 3-Methyladenine (3-MA), a class III PI3K inhibitor widely used to suppress autophagy in cellular models. Its deuterated form serves as an internal standard in mass spectrometry (MS) to quantify endogenous 3-MA levels in biological samples. Researchers should use it in parallel with non-deuterated 3-MA to validate assay specificity and correct for matrix effects during MS analysis .
Q. How does deuterium labeling enhance the reliability of 3-Methyladenine-d3 in analytical methods?
- Methodological Answer : Deuterium labeling introduces stable isotopes that minimize signal overlap with endogenous 3-MA in MS, improving quantification accuracy. Researchers should prepare calibration curves using known ratios of deuterated and non-deuterated compounds to account for ionization efficiency differences. This approach reduces variability in pharmacokinetic or metabolic studies .
Q. What are the recommended storage conditions for 3-Methyladenine-d3 (hydroiodide) to ensure stability?
- Methodological Answer : To prevent degradation, store the compound at 2–8°C in airtight, argon-purged containers. Stability studies under varying temperatures (e.g., 4°C vs. room temperature) should be conducted to confirm integrity over time. Aliquot solutions to avoid freeze-thaw cycles, and validate purity via HPLC before critical experiments .
Advanced Research Questions
Q. How can researchers optimize the concentration of 3-Methyladenine-d3 (hydroiodide) in cell-based autophagy assays to minimize off-target effects?
- Methodological Answer : Perform dose-response curves (e.g., 0.1–10 mM) across multiple cell lines (e.g., HeLa, HEK293) to identify the minimum effective concentration. Pair with viability assays (MTT or ATP-based) to distinguish autophagy inhibition from cytotoxicity. Include negative controls (e.g., PI3K-independent autophagy inducers) to confirm on-target effects .
Q. What experimental strategies are effective in resolving contradictory data on 3-Methyladenine-d3’s efficacy across different model systems?
- Methodological Answer : Discrepancies may arise from cell-type-specific PI3K isoform expression or off-target kinase inhibition. Use siRNA knockdown of PI3K isoforms alongside 3-Methyladenine-d3 treatment to isolate mechanism-specific effects. Cross-validate findings with orthogonal autophagy markers (e.g., LC3-II/LC3-I ratio via Western blot, autophagosome counts via fluorescence microscopy) .
Q. What methodological considerations are critical when combining 3-Methyladenine-d3 with other signaling pathway inhibitors in autophagy studies?
- Methodological Answer : For synergistic studies (e.g., with mTOR inhibitors), stagger treatment times to account for pathway crosstalk. Pre-treat cells with 3-Methyladenine-d3 for 1–2 hours before adding secondary inhibitors. Use factorial design experiments to analyze interaction effects and include controls for additive vs. antagonistic outcomes .
Q. How should researchers validate the use of 3-Methyladenine-d3 (hydroiodide) in in vivo models to account for isotopic dilution effects?
- Methodological Answer : In animal studies, isotopic dilution can occur due to endogenous 3-MA synthesis. Administer 3-Methyladenine-d3 intravenously and collect plasma/tissue samples at multiple time points. Use stable isotope tracing (e.g., LC-MS/MS) to monitor deuterium retention and adjust dosing regimens to maintain effective concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
